Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate
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Overview
Description
Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of a tert-butyl ester group, an iodine atom, and a methoxy group attached to the pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate typically involves the following steps:
Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through the cyclization of appropriate precursors, such as hydrazones and pyridine derivatives, under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via halogenation reactions using reagents like iodine or N-iodosuccinimide (NIS) under mild conditions.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under oxidative conditions.
Reduction Reactions: The pyrazolopyridine core can undergo reduction reactions to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used.
Oxidized Products: Aldehydes or carboxylic acids can be formed through oxidation.
Reduced Products: Dihydro or tetrahydro derivatives can be formed through reduction.
Scientific Research Applications
Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- Tert-butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- Tert-butyl (3-iodo-4-methoxypyrazolo[1,5-a]pyridin-5-yl)carbamate
Uniqueness
Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate is unique due to the specific combination of substituents on the pyrazolopyridine core, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C12H14IN3O3 |
---|---|
Molecular Weight |
375.16 g/mol |
IUPAC Name |
tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H14IN3O3/c1-12(2,3)19-11(17)16-7-5-6-8(18-4)14-9(7)10(13)15-16/h5-6H,1-4H3 |
InChI Key |
ISYHZWTZRFNUAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=N1)I)N=C(C=C2)OC |
Origin of Product |
United States |
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